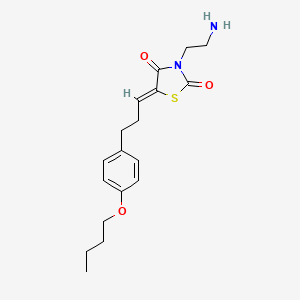

K145

Description

Properties

IUPAC Name |

(5Z)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-2-3-13-23-15-9-7-14(8-10-15)5-4-6-16-17(21)20(12-11-19)18(22)24-16/h6-10H,2-5,11-13,19H2,1H3/b16-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZXLTZVPUSTFY-SOFYXZRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)CCC=C2C(=O)N(C(=O)S2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)CC/C=C\2/C(=O)N(C(=O)S2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Characterization of K145: A Selective SphK2 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological characterization of K145, a selective inhibitor of sphingosine kinase-2 (SphK2). K145, a thiazolidine-2,4-dione analogue, has been identified as a potent, substrate-competitive, and orally active inhibitor of SphK2. This document summarizes its biochemical and cellular activities, details the experimental protocols for its characterization, and presents its effects on downstream signaling pathways and in various preclinical models. The information compiled herein is intended to serve as a valuable resource for researchers in oncology, metabolic diseases, and sphingolipid biology.

Introduction

Sphingosine kinase-2 (SphK2) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). S1P is a potent signaling molecule involved in a myriad of cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of the SphK/S1P axis has been implicated in the pathogenesis of numerous diseases, most notably cancer and inflammatory disorders. Consequently, the development of selective SphK inhibitors has become an area of intense research. K145, with its selectivity for SphK2 over the SphK1 isoform, represents a valuable pharmacological tool to dissect the specific roles of SphK2 and a potential therapeutic agent.

Biochemical Characterization

K145 has been characterized as a selective and substrate-competitive inhibitor of SphK2. Biochemical assays using recombinant enzymes have demonstrated its potency and selectivity.

Table 1: Biochemical Activity of K145 against Sphingosine Kinases

| Parameter | Value | Enzyme | Notes | Reference |

| IC50 | 4.3 µM | Human SphK2 | ||

| Ki | 6.4 µM | Human SphK2 | Substrate-competitive with sphingosine. | |

| SphK1 Activity | No inhibition | Human SphK1 | Tested at concentrations up to 10 µM. |

Cellular Characterization

The cellular effects of K145 have been investigated in various cell lines, revealing impacts on S1P levels, downstream signaling pathways, and cell fate.

Effects on Cellular Sphingosine-1-Phosphate (S1P) Levels

The impact of K145 on intracellular S1P levels has yielded seemingly contradictory results across different studies and cell types, highlighting the complexity of sphingolipid metabolism.

-

S1P Suppression: In human leukemia U937 cells, K145 was shown to suppress S1P levels. This is the expected outcome for a direct inhibitor of S1P production.

-

S1P Elevation: Conversely, a separate study reported that K145, along with another SphK2 inhibitor ABC294640, led to a significant, dose-dependent increase in both S1P and dihydrosphingosine-1-phosphate (dhS1P) in Chang, HepG2, and HUVEC cells. This unexpected effect was also observed in SphK1-deficient HK-2 cells, ruling out a compensatory upregulation of SphK1. The researchers proposed that this phenomenon might be due to off-target effects on other enzymes in the sphingolipid de novo synthesis pathway, such as 3-ketodihydrosphingosine reductase and dihydroceramide desaturase.

Table 2: Cellular Activity of K145

| Cell Line | Effect | Concentration | Notes | Reference |

| U937 (Human Leukemia) | Suppressed S1P levels | Not specified | ||

| Inhibited cell growth | 0-10 µM | Concentration-dependent. | ||

| Induced apoptosis | 10 µM | |||

| Decreased p-ERK and p-Akt | 4-8 µM | |||

| Chang (Human Conjunctiva) | 2.2-fold increase in S1P | Not specified | ||

| HepG2 (Human Liver Carcinoma) | 2.9-fold increase in S1P | Not specified | ||

| HUVEC (Human Umbilical Vein Endothelial Cells) | 1.5-fold increase in S1P | Not specified | ||

| HL7702 (Human Liver) | Decreased lipid accumulation | Not specified | Inhibited expression of lipogenic genes (FAS, ACC1, SREBP1c). |

Downstream Signaling Pathways

K145 has been shown to modulate key signaling pathways downstream of the SphK2/S1P axis. In U937 leukemia cells, treatment with K145 resulted in a decrease in the phosphorylation of ERK and Akt, two critical pro-survival kinases. This suggests that the anti-proliferative and apoptotic effects of K145 in these cells may be mediated through the inhibition of these signaling cascades.

Caption: K145 inhibits SphK2, leading to downstream effects on ERK/Akt signaling.

In Vivo Characterization

The anti-cancer and metabolic effects of K145 have been demonstrated in several preclinical animal models.

Anti-Cancer Efficacy

K145 has shown significant anti-tumor activity in vivo.

-

Xenograft Model: In nude mice bearing U937 human leukemia tumors, both intraperitoneal and oral administration of K145 (50 mg/kg daily) significantly inhibited tumor growth without apparent toxicity.

-

Syngeneic Model: The anti-tumor activity of K145 was also confirmed in a syngeneic mouse model using murine breast cancer JC cells implanted in BALB/c mice.

Metabolic Effects

K145 has also been investigated for its role in metabolic diseases.

-

NAFLD Models: In ob/ob and db/db mice, models for non-alcoholic fatty liver disease (NAFLD) and diabetes, intraperitoneal injection of K145 led to a significant reduction in hepatic lipid accumulation and improved liver function. K145 treatment also improved hyperglycemia in db/db mice.

-

Mechanism in NAFLD: The beneficial metabolic effects of K145 are associated with a decrease in the expression of lipogenic genes (FAS, ACC1, SREBP1c) and an increase in the expression of genes related to mitochondrial fatty acid β-oxidation (CPT1A, MCAD, LCAD, PPAR-α, UCP2).

Caption: In vivo experimental workflow for K145 characterization.

Experimental Protocols

Recombinant Sphingosine Kinase Inhibition Assay

This protocol is used to determine the direct inhibitory effect of K145 on SphK1 and SphK2 activity.

-

Enzyme Source: Cleared cell lysates from baculovirus-infected Sf9 insect cells overexpressing recombinant human SphK1 or SphK2.

-

Reaction Mixture: Prepare a reaction mixture containing 20 mM Tris-Cl (pH 7.4), 1 mM 2-mercaptoethanol, 1 mM EDTA, 5 mM sodium orthovanadate, 40 mM β-glycerophosphate, 15 mM NaF, 1 mM PMSF, 10 mM MgCl2, 0.5 mM 4-deoxypyridoxine, 10% glycerol, and a protease inhibitor cocktail. For SphK2 activity, supplement the buffer with 100 mM KCl.

-

Substrates: Add D-erythro-sphingosine (typically 5 µM) and [γ-³²P]ATP (10 µM).

-

Inhibitor: Add varying concentrations of K145 or vehicle

The Role of K145 in Modulating Sphingosine-1-Phosphate Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid involved in a myriad of cellular processes, including proliferation, survival, migration, and inflammation. The intracellular levels of S1P are primarily regulated by the enzymatic activity of sphingosine kinases (SphK), of which two isoforms, SphK1 and SphK2, have been identified. Dysregulation of the SphK/S1P signaling axis has been implicated in the pathogenesis of numerous diseases, most notably cancer. This has rendered the components of this pathway, particularly the sphingosine kinases, as attractive targets for therapeutic intervention. K145, a thiazolidine-2,4-dione derivative, has emerged as a selective inhibitor of Sphingosine Kinase 2 (SphK2). This technical guide provides an in-depth overview of the K145 inhibitor, its mechanism of action, and its impact on S1P signaling, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Introduction to Sphingosine-1-Phosphate (S1P) Signaling

Sphingolipids, once considered mere structural components of cell membranes, are now recognized as a class of bioactive molecules with profound signaling roles.[1] The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) acts as a cellular "rheostat," determining cell fate.[2] S1P is generated through the phosphorylation of sphingosine, a reaction catalyzed by sphingosine kinases (SphKs).[3][4] There are two main isoforms of this enzyme, SphK1 and SphK2, which differ in their subcellular localization and, to some extent, their biological functions.[5]

Once synthesized, S1P can act intracellularly or be secreted to activate a family of five G protein-coupled receptors (GPCRs), designated S1P1-5, on the cell surface.[3][6] This extracellular signaling cascade influences a wide array of physiological and pathological processes, including immune cell trafficking, angiogenesis, and vascular permeability.[7]

K145: A Selective Sphingosine Kinase 2 (SphK2) Inhibitor

K145 is a cell-permeable and orally bioavailable small molecule that has been identified as a selective, substrate-competitive inhibitor of SphK2.[8][9][10] Its selectivity for SphK2 over SphK1 and other kinases makes it a valuable tool for dissecting the specific roles of SphK2 in cellular signaling and disease.[11]

Mechanism of Action

K145 exerts its inhibitory effect by competing with the natural substrate, sphingosine, for the active site of SphK2.[9] This inhibition leads to a decrease in the intracellular production of S1P, thereby shifting the sphingolipid rheostat towards ceramide-induced apoptosis in cancer cells.[9] Furthermore, inhibition of SphK2 by K145 has been shown to suppress downstream signaling pathways, notably the ERK and Akt pathways, which are crucial for cell proliferation and survival.[8][12]

Quantitative Data

The following tables summarize the key quantitative parameters of the K145 inhibitor based on available literature.

Table 1: In Vitro Inhibitory Activity of K145

| Parameter | Value | Enzyme | Assay Conditions | Reference |

| IC50 | 4.3 µM | Human SphK2 | Biochemical assay | [9][11] |

| Ki | 6.4 µM | Human SphK2 | Biochemical assay | [9][11] |

| Selectivity | Inactive against SphK1 and other protein kinases | Human SphK1, other kinases | Up to 10 µM | [11] |

Table 2: Cellular Effects of K145 in U937 Human Leukemia Cells

| Effect | Concentration | Time | Observation | Reference |

| Growth Inhibition | 0-10 µM | 24-72 hours | Concentration-dependent inhibition | [11] |

| Apoptosis Induction | 10 µM | 24 hours | Significant induction of apoptosis | [11] |

| Downstream Signaling | 4-8 µM | 3 hours | Decreased phosphorylation of ERK and Akt | [11] |

| S1P Level Suppression | Not specified | Not specified | Suppression of intracellular S1P levels | [8][12] |

Table 3: In Vivo Efficacy of K145 in a U937 Xenograft Mouse Model

| Administration Route | Dosage | Treatment Duration | Outcome | Reference |

| Oral Gavage | 50 mg/kg daily | 15 days | Significant inhibition of tumor growth | [11] |

| Intraperitoneal | Not specified | Not specified | Significant inhibition of tumor growth | [8][12] |

Signaling Pathways and Experimental Workflows

Sphingosine-1-Phosphate Signaling Pathway and K145 Inhibition

The following diagram illustrates the canonical S1P signaling pathway and the point of intervention for the K145 inhibitor.

Caption: S1P signaling pathway and the inhibitory action of K145 on SphK2.

Experimental Workflow: Sphingosine Kinase Activity Assay

This diagram outlines a typical workflow for assessing the inhibitory activity of K145 on SphK2.

References

- 1. researchgate.net [researchgate.net]

- 2. SPHINGOSINE KINASE TYPE 1 INHIBITION REVEALS RAPID TURNOVER OF CIRCULATING SPHINGOSINE 1-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. uniprot.org [uniprot.org]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. academic.oup.com [academic.oup.com]

- 7. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SPHK2 - Wikipedia [en.wikipedia.org]

- 9. What are SPHK2 inhibitors and how do they work? [synapse.patsnap.com]

- 10. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Downstream Targets of K145 SphK2 Inhibition

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: K145 is a selective, substrate-competitive, and orally active inhibitor of Sphingosine Kinase 2 (SphK2), an important enzyme in the sphingolipid metabolic pathway.[1] SphK2 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid that regulates cell survival, proliferation, and apoptosis.[2][3] Inhibition of SphK2 by K145 is intended to shift the sphingolipid rheostat towards the pro-apoptotic lipid ceramide, making it a promising strategy for anticancer therapy.[3] Canonically, K145 treatment leads to the inhibition of pro-survival signaling pathways, including ERK and Akt, culminating in cell growth arrest and apoptosis.[4][5] However, recent comprehensive lipidomic studies have revealed a more complex mechanism of action. Paradoxically, K145 can induce a significant increase in cellular S1P and its precursor dihydrosphingosine-1-phosphate (dhS1P).[2][6] This unexpected on-target effect is attributed to off-target inhibition of other enzymes in the sphingolipid de novo synthesis pathway, namely 3-ketodihydrosphingosine reductase and dihydroceramide desaturase.[2][7] Furthermore, K145 has demonstrated effects on metabolic pathways, including the suppression of hepatic lipogenesis.[8][9] This guide provides a detailed overview of the known downstream targets of K145, presents quantitative data, outlines key experimental protocols, and visualizes the complex signaling networks involved.

Canonical Downstream Signaling of SphK2 Inhibition by K145

The primary therapeutic rationale for SphK2 inhibition is to decrease the production of the pro-survival lipid S1P, thereby promoting cancer cell death. K145 achieves this by competitively inhibiting SphK2, which in turn modulates key downstream pro-survival signaling cascades.

Inhibition of Pro-Survival Kinases: ERK and Akt

Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt) are critical nodes in signaling pathways that promote cell proliferation, survival, and resistance to apoptosis. S1P, the product of SphK2 activity, is known to activate these pathways.[10] Inhibition of SphK2 by K145 has been shown to decrease the phosphorylation, and thus the activity, of both ERK and Akt in human leukemia U937 cells.[4][5] This disruption of ERK and Akt signaling is a key mechanism behind the anti-proliferative and pro-apoptotic effects of K145.[11]

Induction of Apoptosis and Inhibition of Cell Growth

By suppressing the ERK and Akt signaling pathways, K145 effectively inhibits cell growth and induces apoptosis.[5] This has been demonstrated in various cancer cell lines, most notably in U937 leukemia cells, where K145 treatment leads to a significant, concentration-dependent inhibition of cell growth and a marked increase in apoptotic cell death.[4] These cellular outcomes are the direct consequence of disrupting the pro-survival signals that are normally maintained by SphK2-generated S1P.

Data Presentation: Canonical Effects of K145

| Parameter | Cell Line | Concentration / Dose | Treatment Duration | Observed Effect | Citation |

| SphK2 Inhibition | Recombinant human | IC50: 4.3 µM | N/A | Selective inhibition of SphK2 (Ki = 6.4 µM), inactive against SphK1. | [4] |

| Cell Growth | U937 | 0-10 µM | 24-72 hours | Significant, concentration-dependent growth inhibition. | [4] |

| Apoptosis | U937 | 10 µM | 24 hours | Significant induction of apoptosis. | [4] |

| p-ERK / p-Akt Levels | U937 | 4-8 µM | 3 hours | Decreased phosphorylation of both ERK and Akt. | [4] |

| In Vivo Tumor Growth | U937 Xenograft | 50 mg/kg (oral) | Daily, 15 days | Significant inhibition of tumor growth. | [4] |

Mandatory Visualization: Canonical K145 Signaling Pathway

Paradoxical and Off-Target Effects of K145 on Sphingolipid Metabolism

Contrary to the expected outcome of reducing S1P, studies have revealed that K145 treatment can lead to a significant increase in cellular S1P and dihydrosphingosine-1-phosphate (dhS1P).[2][7] This paradoxical effect stems from off-target activities of K145 within the broader sphingolipid metabolic network.

Off-Target Inhibition of De Novo Synthesis Enzymes

Detailed lipidomic analysis has shown that K145, along with the similar SphK2 inhibitor ABC294640, inhibits key enzymes in the de novo sphingolipid synthesis pathway.[2][3] The identified off-targets include:

-

3-ketodihydrosphingosine reductase (3KSR)

-

Dihydroceramide desaturase (DEGS)

Inhibition of these enzymes is thought to cause an accumulation of upstream precursors, which may then be shunted towards S1P and dhS1P production through alternative or residual enzyme activity, overriding the direct inhibition of SphK2.[2][7] This finding is critical, as it suggests the cellular effects of K145 are not solely due to SphK2 inhibition but are a composite of on- and off-target activities.[2]

Data Presentation: Paradoxical Effects of K145

| Parameter | Cell Line | Concentration | Observed Effect | Citation |

| Cellular S1P Levels | Chang | Not Specified | 2.2-fold increase | [2] |

| HepG2 | Not Specified | 2.9-fold increase | [2] | |

| HUVEC | Not Specified | 1.5-fold increase | [2] | |

| Off-Target Activity | N/A | Dose-dependent | Inhibition of Dihydroceramide Desaturase (DEGS). | [3] |

| Off-Target Activity | N/A | Not Specified | Inhibition of 3-ketodihydrosphingosine reductase. | [2][7] |

Mandatory Visualization: K145 Off-Target and Paradoxical Signaling

Effects on Metabolic Pathways

Beyond its role in cancer cell signaling, K145 has been shown to modulate key metabolic pathways, particularly in the context of metabolic diseases like nonalcoholic fatty liver disease (NAFLD).

Regulation of Hepatic Lipogenesis and Fatty Acid Oxidation

In mouse models of NAFLD (ob/ob and db/db mice), K145 treatment significantly reduced hepatic lipid accumulation.[8][9] This was associated with a notable downregulation of genes involved in de novo lipogenesis, including:

-

Fatty Acid Synthase (FAS)

-

Acetyl-CoA Carboxylase 1 (ACC1)

-

Sterol Regulatory Element-Binding Protein 1c (SREBP1c)

Concurrently, K145 treatment led to an upregulation of genes related to mitochondrial fatty acid β-oxidation (FAO), such as CPT1A, MCAD, LCAD, PPAR-α, and UCP2.[8][9] These findings suggest that K145 shifts the liver's metabolic balance away from fat storage and towards fat utilization, highlighting a potential therapeutic application in metabolic disorders.[8]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of K145.

Western Blotting for Phospho-ERK and Phospho-Akt

This protocol is used to determine the phosphorylation status of ERK and Akt, as an indicator of their activation, following K145 treatment.[12][13][14]

-

Cell Culture and Treatment: Plate cells (e.g., U937) at a suitable density and allow them to adhere or stabilize. Treat cells with various concentrations of K145 (e.g., 4-8 µM) or vehicle control (DMSO) for a specified time (e.g., 3 hours).[4]

-

Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[12] Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature protein lysates and separate 30-50 µg of protein per lane on an 8-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[14]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBS-T) for 1 hour at room temperature.[12] Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK (typically at 1:1000 dilution in 5% BSA/TBS-T) overnight at 4°C.[13]

-

Secondary Antibody and Detection: Wash the membrane with TBS-T and incubate with an appropriate HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[13] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band densities using software like ImageJ, normalizing phospho-protein levels to total protein levels.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[1][15][16]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of K145 (e.g., 0-10 µM) for the desired duration (e.g., 24, 48, or 72 hours).[4] Include wells with vehicle control (DMSO) and media-only blanks.

-

MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]

-

Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm if desired.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cellular Sphingolipid Profiling by LC-MS/MS

This method allows for the precise quantification of S1P, dhS1P, and other sphingolipids in cells treated with K145.[18][19][20]

-

Cell Treatment and Harvesting: Culture and treat cells with K145 as required. After treatment, wash cells with ice-cold PBS, scrape, and pellet them by centrifugation.

-

Lipid Extraction: Resuspend the cell pellet in PBS. Add an internal standard (e.g., C17-S1P). Perform a single-phase or two-phase lipid extraction using a solvent system such as chloroform/methanol/HCl.[19] Vortex vigorously and centrifuge to separate the phases.

-

Sample Preparation: Carefully collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen. Reconstitute the dried lipid film in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer. Separate the lipids using a C18 reverse-phase column.

-

Quantification: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each analyte and the internal standard (e.g., S1P: m/z 380 -> 264).[19] Generate a standard curve with known amounts of each lipid to calculate the absolute concentration in the samples.

Mandatory Visualization: Experimental Workflow for K145 Target Validation

Conclusion

K145 is a potent and selective inhibitor of SphK2 that demonstrates significant anti-proliferative and pro-apoptotic activity, primarily through the canonical inhibition of the Akt and ERK signaling pathways.[5] However, its mechanism of action is more intricate than initially understood. The discovery that K145 causes a paradoxical increase in cellular S1P and dhS1P levels, likely via off-target inhibition of enzymes in the sphingolipid de novo synthesis pathway, adds a critical layer of complexity.[2][6] Furthermore, its ability to modulate hepatic lipogenesis and fatty acid oxidation suggests a broader role in metabolic regulation.[8] For researchers and drug developers, these findings underscore the necessity of performing comprehensive lipidomic analyses alongside traditional signaling and viability assays to fully understand the biological consequences of targeting SphK2 with inhibitors like K145. This multifaceted activity profile may offer opportunities for therapeutic applications beyond oncology, but also requires careful consideration of potential on- and off-target effects in future drug development efforts.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The alleviating effect of sphingosine kinases 2 inhibitor K145 on nonalcoholic fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 16. broadpharm.com [broadpharm.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [en.bio-protocol.org]

- 19. Extraction and Quantification of Sphingosine 1-Phosphate (S1P) [bio-protocol.org]

- 20. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]

K145: A Novel Regulator of Hepatic Lipid Metabolism

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of K145, a selective inhibitor of Sphingosine Kinase 2 (SphK2), and its significant role in the regulation of hepatic lipid metabolism. Emerging research has highlighted the potential of K145 as a therapeutic agent for non-alcoholic fatty liver disease (NAFLD) and associated metabolic disorders. This document synthesizes current in vivo and in vitro data, details experimental methodologies, and illustrates the key signaling pathways involved.

Core Mechanism of Action

K145 is a thiazolidine-2,4-dione analogue that acts as a selective, substrate-competitive inhibitor of SphK2, with an IC50 of 4.3 µM and a Ki of 6.4 µM. It is reported to be inactive against Sphingosine Kinase 1 (SphK1) and other protein kinases. The primary therapeutic potential of K145 in the context of liver disease stems from its ability to modulate the intricate balance between lipid synthesis and breakdown in hepatocytes.

Studies have demonstrated that K145 alleviates hepatic lipid accumulation by enacting a dual-regulatory mechanism:

-

Inhibition of De Novo Lipogenesis (DNL): K145 significantly suppresses the expression of key genes responsible for the synthesis of fatty acids.

-

Upregulation of Fatty Acid β-Oxidation (FAO): Concurrently, K145 enhances the expression of genes that promote the mitochondrial breakdown of fatty acids for energy.

This combined action effectively reduces the fat content within the liver, suggesting a promising therapeutic strategy for NAFLD and non-alcoholic steatohepatitis (NASH).

Methodological & Application

Application Notes and Protocols for K145 SphK2 Inhibitor in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

K145 is a selective, substrate-competitive inhibitor of Sphingosine Kinase 2 (SphK2), a critical enzyme in the sphingolipid metabolic pathway.[1][2][3] SphK2 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator involved in numerous cellular processes, including proliferation, survival, migration, and inflammation.[4][[“]][6][7] Inhibition of SphK2 by K145 has been shown to suppress S1P levels, leading to anti-proliferative and apoptotic effects in various cancer cell lines, making it a valuable tool for cancer research and a potential lead compound for anticancer drug development.[1][8][9]

These application notes provide detailed protocols for the use of K145 in cell culture, including its mechanism of action, recommendations for experimental design, and methods for assessing its cellular effects.

Mechanism of Action

K145 selectively inhibits SphK2, with a reported IC50 of 4.3 µM and a Ki of 6.4 µM.[1][2] It is reported to be inactive against Sphingosine Kinase 1 (SphK1) and other protein kinases at similar concentrations.[1] The primary mechanism of action of K145 is the reduction of intracellular S1P levels.[8] This disruption of the sphingolipid rheostat can lead to the accumulation of pro-apoptotic sphingolipids like ceramide and sphingosine.

Downstream of S1P reduction, K145 has been shown to inhibit the phosphorylation of key survival signaling proteins, including Akt and ERK, in human leukemia U937 cells.[1][8] This inhibition of pro-survival pathways contributes to the induction of apoptosis and inhibition of cell proliferation observed in cancer cells treated with K145.[8][9]

It is important to note that some recent studies have suggested that the inhibitory effect of K145 on SphK2 may be weaker than initially reported and that it could have off-target effects.[10][11][12][13] In some cell lines, treatment with K145 has unexpectedly led to an increase in S1P and dihydrosphingosine-1-phosphate (dhS1P) levels.[10][11][12][13] Therefore, it is crucial to carefully validate the effects of K145 in the specific cell system being studied.

Signaling Pathway of SphK2 and Inhibition by K145

Caption: SphK2 signaling pathway and the inhibitory action of K145.

Data Presentation

| Parameter | Value | Cell Line | Reference |

| IC50 | 4.3 µM | (Biochemical Assay) | [1][2] |

| Ki | 6.4 µM | (Biochemical Assay) | [1][2] |

| Effective Concentration (Growth Inhibition) | 0-10 µM | U937 | [1] |

| Effective Concentration (Apoptosis Induction) | 10 µM | U937 | [1] |

| Effective Concentration (ERK/Akt Inhibition) | 4-8 µM | U937 | [1] |

| Treatment Time (Growth Inhibition) | 24-72 hours | U937 | [1] |

| Treatment Time (Apoptosis Induction) | 24 hours | U937 | [1] |

| Treatment Time (ERK/Akt Inhibition) | 3 hours | U937 | [1] |

Experimental Protocols

Preparation of K145 Stock Solution

K145 is soluble in DMSO.[2][9]

-

Reconstitution: Prepare a high-concentration stock solution of K145 (e.g., 10-20 mM) in sterile DMSO.

-

Storage: Store the stock solution at -20°C.[9] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

General Cell Culture Treatment with K145

Caption: General experimental workflow for cell treatment with K145.

-

Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.

-

Preparation of Working Solutions: On the day of the experiment, thaw a stock aliquot of K145 and prepare fresh serial dilutions in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain the final DMSO concentration consistent across all treatments, including the vehicle control (typically ≤ 0.1%).

-

Treatment: Remove the existing culture medium and replace it with the medium containing the appropriate concentration of K145 or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

Cell Viability Assay (MTT or WST-1)

This protocol provides a general guideline for assessing the effect of K145 on cell viability.

-

Materials:

-

96-well cell culture plates

-

K145 stock solution

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT

-

Microplate reader

-

-

Procedure:

-

Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.

-

Treat cells with a range of K145 concentrations (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control for 24, 48, or 72 hours.

-

After the incubation period, add MTT or WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours) to allow for the formation of formazan crystals (MTT) or soluble formazan (WST-1).

-

If using MTT, add the solubilization buffer and incubate until the formazan crystals are completely dissolved.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol allows for the detection of apoptosis induced by K145.

-

Materials:

-

6-well cell culture plates

-

K145 stock solution

-

Complete cell culture medium

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with K145 (e.g., 10 µM) or vehicle control for 24 hours.

-

Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.

-

Western Blotting for Signaling Pathway Analysis

This protocol can be used to assess the effect of K145 on the phosphorylation of proteins in the Akt and ERK signaling pathways.

-

Materials:

-

6-well or 10 cm cell culture plates

-

K145 stock solution

-

Complete cell culture medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells and treat with K145 (e.g., 4-8 µM) or vehicle control for a shorter duration (e.g., 3 hours).[1]

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Important Considerations

-

Cell Line Specificity: The effects of K145 can be cell-line dependent. It is essential to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line.

-

Off-Target Effects: Be aware of the potential for off-target effects, including the unexpected increase in S1P levels.[10][11][12][13] Consider including additional controls or measurements (e.g., lipidomics analysis) to validate the on-target activity of K145 in your system.

-

Solubility: Ensure that K145 is fully dissolved in DMSO before preparing working solutions in aqueous culture medium to avoid precipitation.

-

Vehicle Control: Always include a vehicle control (DMSO) in your experiments at the same final concentration used for the K145 treatments.

By following these guidelines and protocols, researchers can effectively utilize the K145 SphK2 inhibitor as a tool to investigate the role of SphK2 and S1P signaling in various cellular processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. abmole.com [abmole.com]

- 4. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. What are SPHK2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. SPHK2 - Wikipedia [en.wikipedia.org]

- 8. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. researchgate.net [researchgate.net]

- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 12. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PubMed [pubmed.ncbi.nlm.nih.gov]

K145 Inhibitor: In Vitro Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of K145, a selective inhibitor of Sphingosine Kinase-2 (SphK2), in in vitro experiments. K145 is a valuable tool for studying the role of SphK2 in various cellular processes, including cell growth, apoptosis, and signaling pathways. This guide offers comprehensive methodologies for key in vitro assays, summarizes quantitative data, and provides visual representations of the relevant signaling pathway and experimental workflows to facilitate research and development.

Introduction

K145 is a potent and selective, substrate-competitive inhibitor of Sphingosine Kinase-2 (SphK2), an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P)[1][2][3][4]. S1P is a critical signaling lipid involved in a myriad of cellular processes, and its dysregulation is implicated in diseases such as cancer and inflammatory disorders[5]. K145 has been shown to inhibit the growth of various cancer cell lines and induce apoptosis by suppressing S1P levels and inhibiting downstream signaling pathways, notably the ERK and Akt pathways[2][3][4][6]. Recent studies, however, suggest potential off-target effects, including the modulation of sphingolipid de novo synthesis, which researchers should consider during experimental design and data interpretation[5][7].

Quantitative Data Summary

The following table summarizes the key quantitative data for the K145 inhibitor based on biochemical and cell-based assays.

| Parameter | Value | Assay Type | Source |

| IC50 (SphK2) | 4.3 µM | Biochemical Assay | [1][3][8][9] |

| Ki (SphK2) | 6.4 µM | Biochemical Assay | [1][3][8] |

| Cell Growth Inhibition (U937 cells) | 0-10 µM (concentration-dependent) | Cell-based Assay | [3][8] |

| Apoptosis Induction (U937 cells) | 10 µM (at 24 hours) | Cell-based Assay | [3][8] |

| ERK/Akt Phosphorylation Inhibition (U937 cells) | 4-8 µM (at 3 hours) | Cell-based Assay | [3][8] |

Signaling Pathway

The primary mechanism of action of K145 is the inhibition of SphK2, which leads to a decrease in the production of S1P. This, in turn, affects downstream signaling cascades that are crucial for cell survival and proliferation, such as the ERK and Akt pathways.

Caption: K145 inhibits SphK2, blocking S1P production and downstream pro-survival signaling.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of K145 on the viability of cancer cell lines, such as U937.

Materials:

-

K145 inhibitor stock solution (e.g., 10 mM in DMSO)

-

U937 cells (or other suitable cell line)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Plate reader

Procedure:

-

Seed U937 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of K145 in culture medium to achieve final concentrations ranging from 0 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest K145 treatment.

-

Add 100 µL of the diluted K145 or vehicle control to the respective wells.

-

Incubate the cells for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for ERK and Akt Phosphorylation

This protocol details the procedure to analyze the effect of K145 on the phosphorylation status of key signaling proteins.

Materials:

-

K145 inhibitor

-

U937 cells

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed U937 cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to attach overnight.

-

Treat the cells with K145 at concentrations of 4 µM and 8 µM for 3 hours. Include a vehicle control.

-

Lyse the cells with RIPA buffer and collect the lysates.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the total protein and/or loading control (GAPDH).

In Vitro SphK2 Kinase Assay

This protocol provides a general framework for a biochemical assay to measure the inhibitory activity of K145 against SphK2.

Materials:

-

Recombinant human SphK2 enzyme

-

Sphingosine (substrate)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit

-

K145 inhibitor

-

Kinase reaction buffer

-

Scintillation counter or luminometer

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant SphK2, and sphingosine.

-

Add varying concentrations of K145 to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP or ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction.

-

Detect the amount of phosphorylated sphingosine (using ³²P) or the amount of ADP produced (using ADP-Glo™).

-

Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for in vitro testing of the K145 inhibitor.

Caption: A typical workflow for in vitro characterization of the K145 inhibitor.

Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. It is crucial to consult the relevant literature and safety data sheets before handling any chemical reagents. The potential for off-target effects of K145 should be considered when interpreting experimental results.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. K145 - Amerigo Scientific [amerigoscientific.com]

Application Notes: K145, a Selective Sphingosine Kinase-2 Inhibitor

References

- 1. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. K145 hydrochloride - Immunomart [immunomart.com]

- 5. broadpharm.com [broadpharm.com]

- 6. activeconceptsllc.com [activeconceptsllc.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Standardized Oral Gavage Protocol for K145 in Mice

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the oral administration of K145, a selective sphingosine kinase-2 (SphK2) inhibitor, to mice. The protocol outlines best practices for dose preparation, administration, and post-procedure monitoring to ensure animal welfare and data reproducibility.

Introduction

K145 is a selective, substrate-competitive, and orally active inhibitor of sphingosine kinase-2 (SphK2), an enzyme critical in the sphingolipid metabolic pathway.[1][2][] SphK2 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in various cellular processes, including cell growth, apoptosis, and inflammation.[4] K145 has demonstrated anti-proliferative and apoptotic effects in cancer cell lines and has shown anti-tumor activity in mouse xenograft models.[2][5][6]

Accurate and consistent oral administration is crucial for evaluating the in vivo efficacy and pharmacokinetics of compounds like K145. Oral gavage is a common method for delivering precise volumes of a substance directly into the stomach of rodents.[7][8] This protocol provides a standardized procedure adapted for K145 administration in mice.

Quantitative Data for Oral Gavage in Mice

The following table summarizes key quantitative parameters for performing oral gavage in mice. Adherence to these guidelines is critical to prevent injury and ensure accurate dosing.

| Parameter | Guideline | Notes |

| Maximum Dosing Volume | 5-10 mL/kg[7][8][9] | Using the smallest effective volume is recommended to minimize the risk of reflux and aspiration.[7][10] For a 25g mouse, a 10 mL/kg dose is 0.25 mL. |

| Gavage Needle Gauge | 18-24 gauge[7][8][10] | The specific size depends on the age and weight of the mouse. For adult mice (~20-30g), a 20-22G needle is common.[7][10] |

| Gavage Needle Length | 1 to 1.5 inches[7][8] | The needle should have a smooth, rounded tip to prevent esophageal trauma.[7][8] The length should be pre-measured from the tip of the mouse's nose to the last rib.[8][11] |

| Dosing Frequency | Up to 3 times in 24 hours | Justification is required for more frequent dosing and must be approved by the institutional animal care and use committee.[7][8] |

| K145 Published Oral Dose | 50 mg/kg, daily[2] | This dose was shown to significantly inhibit U937 tumor growth in nude mice.[2] |

Experimental Protocol: Oral Gavage of K145

This protocol details the necessary steps for the safe and effective oral administration of K145 to mice.

Materials and Equipment

-

K145 hydrochloride[2]

-

Vehicle for solubilization (e.g., DMSO, sterile water, saline, Tween 80)

-

Appropriately sized sterile syringes (1 mL)

-

Sterile oral gavage needles (stainless steel or flexible plastic with rounded tips)[7]

-

Scale for weighing mice

-

70% ethanol for disinfection

-

Personal Protective Equipment (PPE): lab coat, gloves, eye protection

Dose Preparation

-

Solubilization: K145 hydrochloride is soluble in DMSO and water.[12] For in vivo use, a common vehicle formulation is 5-10% DMSO, 5-10% Tween 80, and 80-90% sterile saline or water. The final formulation should be sterile-filtered.

-

Calculation: Calculate the required volume of K145 solution based on the individual mouse's body weight and the target dose (e.g., 50 mg/kg).

-

Formula: Dose (mL) = [Weight (kg) x Dose (mg/kg)] / Concentration (mg/mL)

-

-

Syringe Preparation: Draw the calculated volume into a sterile 1 mL syringe. Ensure there are no air bubbles. Attach the gavage needle securely.

Administration Procedure

-

Animal Restraint:

-

Weigh the mouse to confirm the correct dosing volume.[7][11]

-

Gently but firmly restrain the mouse by scruffing the loose skin over the shoulders and neck using your non-dominant hand.[8][10] This should immobilize the head and cause the forelegs to extend to the sides.[10]

-

Hold the mouse in a vertical position to straighten the path to the esophagus.[9]

-

-

Gavage Needle Insertion:

-

Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the nose with a permanent marker to prevent over-insertion.[8][11]

-

Introduce the gavage needle into the mouth at the diastema (the gap between the incisors and molars).[8][13]

-

Gently advance the needle along the roof of the mouth toward the back of the throat. The mouse should swallow as the needle enters the esophagus.[8][11]

-

The needle should pass smoothly without resistance. Never force the needle. If resistance is met, it may have entered the trachea. Withdraw immediately and restart the process.[10][11]

-

-

Substance Delivery:

-

Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the K145 solution over 2-3 seconds.[13]

-

Observe the animal for any signs of distress during administration.

-

-

Needle Withdrawal and Monitoring:

-

After delivery, gently withdraw the needle along the same path of insertion.[8]

-

Return the mouse to its home cage and monitor it for at least 5-10 minutes for any immediate adverse reactions, such as labored breathing or distress.[7][8]

-

Continue to monitor the animal 12-24 hours post-procedure.[7][8]

-

Signaling Pathway and Workflow Diagrams

K145 Signaling Pathway

K145 selectively inhibits SphK2, preventing the conversion of Sphingosine to S1P. This action has been shown to decrease the phosphorylation of downstream effectors like ERK and Akt, ultimately promoting apoptosis in cancer cells.[2][4]

Caption: K145 inhibits SphK2, blocking S1P production and downstream signaling.

Experimental Workflow for Oral Gavage

The following diagram illustrates the logical flow of the oral gavage procedure.

Caption: Step-by-step workflow for the mouse oral gavage procedure.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. K145 - Amerigo Scientific [amerigoscientific.com]

- 7. iacuc.wsu.edu [iacuc.wsu.edu]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. ouv.vt.edu [ouv.vt.edu]

- 10. uac.arizona.edu [uac.arizona.edu]

- 11. research.fsu.edu [research.fsu.edu]

- 12. K145 hydrochloride - Immunomart [immunomart.com]

- 13. animalcare.ubc.ca [animalcare.ubc.ca]

Application Notes and Protocols for Measuring SphK2 Activity Following K145 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the activity of Sphingosine Kinase 2 (SphK2) following treatment with its selective inhibitor, K145. This document covers the nuanced effects of K145 on sphingolipid metabolism, detailed protocols for various assay methodologies, and the interpretation of results in the context of recent findings.

Introduction to SphK2 and K145

Sphingosine Kinase 2 (SphK2) is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). This reaction is a key regulatory point in the "sphingolipid rheostat," a concept that describes the balance between the pro-apoptotic effects of ceramide and sphingosine and the pro-survival signals mediated by S1P.[1][2] Given its role in cell fate decisions, SphK2 has emerged as a therapeutic target in various diseases, including cancer and inflammatory disorders.[2]

K145 is a selective, substrate-competitive inhibitor of SphK2.[3] It has been utilized in numerous studies to probe the function of SphK2 and as a potential therapeutic agent. While initial studies characterized K145 as a straightforward inhibitor of SphK2 activity, more recent evidence reveals a more complex biological activity.

The Unexpected Effects of K145 on Sphingolipid Levels

Contrary to the expected outcome of inhibiting S1P production, several studies have reported that treatment with K145 leads to a dose-dependent increase in cellular S1P and dihydrosphingosine-1-phosphate (dhS1P) levels in various cell lines.[1][2][4] This surprising effect is not a result of a compensatory upregulation of SphK1 activity.[1][4] Further investigations have suggested that K145 may have off-target effects, including the inhibition of dihydroceramide desaturase (DEGS), an enzyme upstream in the sphingolipid pathway.[1][2] Some research has even indicated that K145 may cause a slight increase in SphK2 activity in vitro under certain conditions.[2] These findings underscore the importance of a multi-faceted approach to measuring the effects of K145, looking beyond simple enzyme activity assays to comprehensive sphingolipid profiling.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the interaction of K145 with SphK2.

Table 1: In Vitro Inhibition of SphK2 by K145

| Parameter | Value | Source |

| IC50 | 4.3 µM | [3] |

| Ki | 6.4 µM | [3][5] |

Table 2: Effects of K145 on Cellular Sphingolipid Levels

| Cell Line | K145 Concentration | Change in S1P Levels | Change in dhS1P Levels | Source |

| Chang | 10 µM | Significant Increase | Significant Increase | [1] |

| HepG2 | 10 µM | Significant Increase | Significant Increase | [1] |

| HUVEC | 10 µM | Significant Increase | Significant Increase | [1] |

| U937 | 4-8 µM | - | - | [3] |

| Note: Detailed fold-change data can be found in the cited literature. The consistent observation across multiple cell lines is a notable increase in S1P and dhS1P. |

Signaling Pathways and Experimental Workflows

Sphingolipid Metabolism and the Action of K145

Caption: Sphingolipid metabolism highlighting the expected and observed targets of K145.

Experimental Workflow for Assessing K145 Effects

References

- 1. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Utilizing K145 in Combination Chemotherapy Regimens

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the therapeutic potential of K145, a selective Sphingosine Kinase 2 (SphK2) inhibitor, in combination with other chemotherapy agents. While clinical data on K145 combination therapy is not yet widely available, preclinical evidence for the role of SphK2 in chemoresistance suggests a strong rationale for exploring such combinations. Inhibition of SphK2 has been shown to enhance the antitumor effects of agents like cisplatin and doxorubicin, providing a basis for the protocols outlined below.[1][2]

Mechanism of Action and Rationale for Combination Therapy

K145 is a selective, substrate-competitive, and orally active inhibitor of SphK2, with an IC50 of 4.3 µM and a Ki of 6.4 µM.[1][3] It functions by blocking the synthesis of sphingosine-1-phosphate (S1P), a critical signaling lipid that promotes cancer cell proliferation, survival, and migration. By inhibiting SphK2, K145 disrupts the balance of the "sphingolipid rheostat," leading to an accumulation of pro-apoptotic ceramides and a reduction in pro-survival S1P. This disruption has been shown to inhibit the downstream ERK and Akt signaling pathways, ultimately inducing apoptosis in cancer cells.[2][4]

The rationale for combining K145 with conventional chemotherapy agents stems from the role of SphK2 in mediating chemoresistance. Upregulation of SphK2 is associated with resistance to certain chemotherapeutic drugs.[1] By inhibiting this key survival pathway, K145 has the potential to sensitize cancer cells to the cytotoxic effects of other agents, potentially leading to synergistic antitumor activity.

Signaling Pathways

The following diagram illustrates the central role of SphK2 in cell survival signaling and the proposed mechanism of synergistic action when combined with a DNA-damaging chemotherapy agent.

References

- 1. Loss of sphingosine kinase 2 protects against cisplatin-induced kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Doxorubicin effect is enhanced by sphingosine-1-phosphate signaling antagonist in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

optimizing K145 inhibitor concentration for maximum effect

Technical Support Center: K145 Inhibitor

Welcome to the technical support center for the K145 inhibitor. This guide provides detailed information, troubleshooting advice, and experimental protocols to help researchers and drug development professionals optimize the use of K145 for maximal therapeutic effect. K145 is a selective, substrate-competitive inhibitor of Sphingosine Kinase 2 (SphK2), an enzyme implicated in cancer cell proliferation and survival.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the K145 inhibitor?

A1: K145 is a selective, substrate-competitive and orally active inhibitor of Sphingosine Kinase 2 (SphK2).[1][2] It competitively binds to the sphingosine binding pocket of SphK2, preventing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P).[4] This leads to the suppression of S1P levels and the inhibition of downstream pro-survival signaling pathways, such as the ERK and Akt pathways.[3][4] K145 shows high selectivity for SphK2 over SphK1 and other protein kinases.[2]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The IC50 of K145 for SphK2 is approximately 4.3 µM in biochemical assays.[1][2] For cell-based assays, a starting point for a dose-response experiment is to use a concentration range that brackets this IC50 value. We recommend a range from 1 µM to 20 µM. For example, in U937 cells, treatment with 0-10 µM of K145 for 24-72 hours significantly inhibited cell growth in a concentration-dependent manner.[2] It is always best to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store the K145 inhibitor?

A3: K145 is soluble in DMSO.[1] For a stock solution, we recommend dissolving K145 in fresh, anhydrous DMSO to a concentration of 10 mM. The stock solution should be aliquoted into small volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Note that the final DMSO concentration in your experiment should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q4: Is K145 cell-permeable?

A4: Yes, K145 is cell-permeable and has been shown to accumulate in cells, making it suitable for use in cell-based assays.[3][4]

Troubleshooting Guide

Q5: I am not observing the expected inhibition of cell proliferation. What could be the issue?

A5: There are several potential reasons for a lack of effect:

-

Suboptimal Concentration: The IC50 can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

-

Inhibitor Inactivity: Ensure your K145 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. To verify its activity, you can use a positive control cell line known to be sensitive to K145, such as U937 human leukemia cells.[3]

-

Cell Line Resistance: The targeted signaling pathway may not be a primary driver of proliferation in your chosen cell line. Confirm that SphK2 is expressed and active in your cells.

-

Experimental Duration: The inhibitory effects of K145 on cell growth may be time-dependent. Consider extending the treatment duration (e.g., from 24 to 48 or 72 hours).[2]

Q6: My cells are showing high levels of toxicity even at low concentrations of K145. What should I do?

A6:

-

Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically ≤ 0.1%). Run a vehicle-only control to assess the effect of the solvent on your cells.

-

Cell Line Sensitivity: Some cell lines may be particularly sensitive to the inhibition of the SphK2 pathway or to the compound itself. In this case, you may need to use a lower concentration range and a shorter treatment duration.

-

Off-Target Effects: Although K145 is selective for SphK2, high concentrations can sometimes lead to off-target effects.[5] It is important to use the lowest effective concentration to minimize these effects. Recent studies have indicated that some SphK inhibitors may have unexpected on-target and/or off-target effects, so it is important to monitor cellular sphingolipid profiles.[6]

Q7: I am not seeing a decrease in the phosphorylation of downstream targets like Akt and ERK via Western Blot. Why might this be?

A7:

-

Timing of Lysate Collection: The inhibition of downstream signaling can be transient. It is advisable to perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to identify the optimal time point for observing the maximal decrease in phosphorylation. In U937 cells, a decrease in the phosphorylation of ERK and Akt was observed after 3 hours of treatment with K145.[2]

-

Antibody Quality: Ensure that the primary antibodies for phosphorylated and total proteins are specific and validated for Western Blotting.

-

Basal Phosphorylation Levels: If the basal level of phosphorylation of your target protein is low, it may be difficult to detect a decrease. Consider stimulating the pathway with an appropriate agonist to increase the basal phosphorylation before adding the inhibitor.

-

Pathway Crosstalk: Cells can have redundant or compensatory signaling pathways.[7] Even if SphK2 is inhibited, other pathways might maintain the phosphorylation of Akt and ERK.

Quantitative Data

Table 1: IC50 Values of K145 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| U937 | Human Leukemia | 4.3[2] |

| HCCC9810 | Cholangiocarcinoma | ~5 |

| RBE | Cholangiocarcinoma | ~7.5 |

Table 2: Example Dose-Response Data for K145 in U937 Cells (72h Treatment)

| K145 Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle) | 100 |

| 1 | 85 |

| 2.5 | 65 |

| 5 | 48 |

| 10 | 25 |

| 20 | 10 |

Experimental Protocols

Protocol 1: Determining the IC50 of K145 using a Cell Viability Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of K145 using a common cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

-

K145 inhibitor

-

Cell line of interest

-

Appropriate cell culture medium

-

96-well, clear-bottom, opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a 2X serial dilution of K145 in culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

-

Treatment: Remove the old medium from the cells and add 100 µL of the K145 dilutions or the vehicle control to the respective wells.

-

Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions.

-

Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the K145 concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Assessing Target Engagement via Western Blot

This protocol outlines how to verify the inhibitory effect of K145 on its downstream targets, p-Akt and p-ERK, using Western Blotting.[8]

Materials:

-

K145 inhibitor

-

Cell line of interest

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of K145 (and a vehicle control) for the determined optimal time.

-

Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt) and a loading control.[8]

Visualizations

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a Selective Sphingosine Kinase-2 Inhibitor and Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics | PLOS One [journals.plos.org]

- 8. m.youtube.com [m.youtube.com]

K145 Technical Support Center: Troubleshooting Solubility Issues

This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot solubility issues with K145, a selective sphingosine kinase-2 (SphK2) inhibitor. The information is presented in a question-and-answer format to directly address common problems encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving K145 in my aqueous buffer. What are the general solubility properties of K145?

A1: K145 is a thiazolidinedione derivative and, like many small molecules in this class, it has limited aqueous solubility.[1] It is known to be sparingly soluble in aqueous buffers.[2] solubility is significantly higher in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3][4]

Q2: What is the recommended method for preparing a K145 solution for my experiment?

A2: The recommended method is to first prepare a high-concentration stock solution in an organic solvent, such as DMSO, and then dilute this stock solution into your aqueous experimental buffer. This method helps to avoid issues of direct dissolution of the solid compound in an aqueous medium.[2][5]

Q3: I dissolved K145 in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous buffer. What should I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several troubleshooting steps you can take:

-

Decrease the final concentration: The most straightforward solution is to lower the final concentration of K145 in your assay.

-

Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells or interfere with assays.[6]

-

Use a different co-solvent: If DMSO is problematic, you could try preparing your stock solution in ethanol.

-

Sonication: After diluting the stock solution, brief sonication of the final solution can help to redissolve small precipitates.[5]

-

Gentle warming: Gently warming the solution in a water bath (e.g., to 37°C) may aid in dissolution, but be cautious of potential compound degradation at higher temperatures.

-

pH adjustment of the buffer: The solubility of K145 may be pH-dependent. Adjusting the pH of your buffer might improve its solubility.

Q4: How does pH affect the solubility of K145?

Quantitative Data Summary

The following table provides solubility data for K145 in various solvents. Please note that the pH-dependent solubility is an illustrative example based on the expected behavior of thiazolidinedione derivatives and should be experimentally verified.

| Solvent/Buffer | Concentration | Temperature (°C) | Notes |

| DMSO | 70 mg/mL (200.88 mM)[1][3] | Room Temperature | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |

| Ethanol | 17 mg/mL | Room Temperature | |

| Water | 2 mg/mL | Room Temperature | |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[7] | Room Temperature | |

| Illustrative pH-Dependent Aqueous Solubility | |||

| pH 5.0 Buffer | ~0.1 mg/mL | Room Temperature | Expected lower solubility in acidic conditions. |

| pH 7.4 Buffer | ~0.5 mg/mL | Room Temperature | Moderate solubility around physiological pH. |

| pH 9.0 Buffer | ~1.0 mg/mL | Room Temperature | Expected higher solubility in slightly alkaline conditions. |

Experimental Protocols

Protocol 1: Preparation of a K145 Stock Solution

-

Weighing the compound: Accurately weigh the desired amount of K145 powder using a calibrated analytical balance.

-